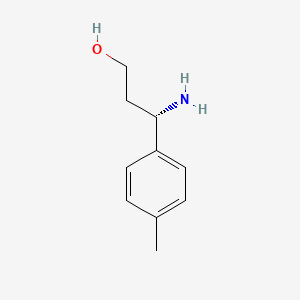

(S)-3-Amino-3-(p-tolyl)propan-1-ol

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

(3S)-3-amino-3-(4-methylphenyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-8-2-4-9(5-3-8)10(11)6-7-12/h2-5,10,12H,6-7,11H2,1H3/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLRHJVGOQVPPGF-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(CCO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)[C@H](CCO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50649685 | |

| Record name | (3S)-3-Amino-3-(4-methylphenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50649685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1213645-36-3 | |

| Record name | (3S)-3-Amino-3-(4-methylphenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50649685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Stereoselective Synthesis of S 3 Amino 3 P Tolyl Propan 1 Ol

Asymmetric Synthetic Approaches to (S)-3-Amino-3-(p-tolyl)propan-1-ol

Asymmetric synthesis aims to directly produce the desired (S)-enantiomer from prochiral starting materials, often employing chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction.

Chiral Pool-Based Methodologies for Enantiopure this compound

The chiral pool approach utilizes readily available, inexpensive, and enantiomerically pure natural products like amino acids, carbohydrates, and terpenes as starting materials. nih.govmdpi.comuleth.ca These natural compounds possess inherent chirality that can be transferred to the target molecule through a series of chemical transformations.

For the synthesis of this compound, a plausible chiral pool-based strategy could involve starting from a suitable L-amino acid. For instance, L-aspartic acid or L-glutamic acid could serve as a precursor, where the stereocenter is already defined. The synthesis would then involve modification of the side chain and reduction of the carboxylic acid groups to furnish the desired amino alcohol. This approach leverages the existing stereochemistry of the natural amino acid to ensure the formation of the (S)-enantiomer.

Enantioselective Catalytic Transformations for Precursors of this compound

Enantioselective catalysis is a powerful tool for the synthesis of chiral molecules, offering the potential for high efficiency and enantioselectivity. epfl.ch This approach involves the use of a small amount of a chiral catalyst to generate a large quantity of an enantioenriched product.

A key precursor to this compound is a β-amino ketone or a related compound. The asymmetric reduction of a prochiral ketone, such as 3-amino-1-(p-tolyl)propan-1-one, is a common strategy. This can be achieved through catalytic hydrogenation or transfer hydrogenation using chiral transition metal complexes, often with ruthenium or rhodium catalysts bearing chiral ligands. researchgate.net The catalyst creates a chiral environment that favors the formation of one enantiomer of the alcohol over the other.

Biocatalysis, utilizing enzymes such as ketoreductases (KREDs) or transaminases, also presents a highly effective method for the enantioselective synthesis of chiral amino alcohols. nih.gov These enzymes can exhibit exquisite stereoselectivity, leading to products with very high enantiomeric excess.

Diastereoselective Synthesis of this compound through Chiral Auxiliary Control

In this strategy, a prochiral starting material is covalently bonded to a chiral auxiliary. The auxiliary then directs the stereochemical course of a subsequent reaction, leading to the formation of a diastereomerically enriched product. After the desired stereocenter is established, the auxiliary is removed to yield the enantiomerically enriched target molecule.

For the synthesis of this compound, a potential route could involve the diastereoselective addition of a nucleophile to an imine derived from a prochiral aldehyde and a chiral amine auxiliary. For example, the reaction of p-tolualdehyde with a chiral amine, followed by the addition of a suitable two-carbon nucleophile, would generate a diastereomerically enriched intermediate. Subsequent removal of the chiral auxiliary and functional group manipulations would lead to the final product. The use of chiral auxiliaries like (-)-menthone (B42992) has been demonstrated in the diastereoselective synthesis of complex polyols. nih.gov

Organocatalytic Routes to Enantioenriched this compound

Organocatalysis employs small organic molecules as catalysts, avoiding the use of metals. researchgate.net This field has seen rapid growth and offers mild and environmentally friendly alternatives for asymmetric synthesis.

An organocatalytic approach to this compound could involve the asymmetric Mannich reaction. In this reaction, a prochiral enolate or enamine is added to an imine in the presence of a chiral organocatalyst, such as a proline derivative or a chiral phosphoric acid. For instance, the reaction of a suitable ketone with p-tolualdehyde and an amine source, catalyzed by a chiral Brønsted acid, could generate an enantioenriched β-amino ketone. researchgate.net This intermediate can then be reduced to the desired amino alcohol.

Resolution Strategies for Enantiomeric Enrichment of this compound

Resolution is a technique used to separate a racemic mixture into its individual enantiomers. While this approach produces both enantiomers, it can be an effective way to obtain the desired (S)-isomer.

Classical Chemical Resolution Techniques

Classical chemical resolution involves the reaction of a racemic mixture with a chiral resolving agent to form a pair of diastereomers. These diastereomers have different physical properties, such as solubility, and can be separated by conventional methods like crystallization.

For the resolution of racemic 3-Amino-3-(p-tolyl)propan-1-ol, a chiral acid can be used as the resolving agent. The basic amino group of the racemic amino alcohol reacts with the chiral acid to form diastereomeric salts. Due to their different solubilities, one of the diastereomeric salts will preferentially crystallize from the solution. After separation, the desired enantiomer can be recovered by treating the diastereomeric salt with a base to remove the resolving agent. A well-known example of this approach is the resolution of racemic amines using chiral acids like (S)-mandelic acid. researchgate.net

| Method | Description | Key Reagents/Catalysts |

| Chiral Pool Synthesis | Utilizes naturally occurring enantiopure starting materials. nih.govmdpi.comuleth.ca | L-amino acids (e.g., L-aspartic acid) |

| Enantioselective Catalysis | Employs chiral catalysts for asymmetric transformations. epfl.ch | Chiral Ru/Rh complexes, Ketoreductases |

| Chiral Auxiliary Control | A covalently attached chiral group directs stereochemistry. | Chiral amines, (-)-menthone nih.gov |

| Organocatalysis | Uses small organic molecules as catalysts. researchgate.net | Proline derivatives, Chiral phosphoric acids |

| Classical Chemical Resolution | Separation of enantiomers via diastereomer formation. researchgate.net | Chiral acids (e.g., (S)-mandelic acid) |

Enzymatic Resolution Approaches

The production of enantiomerically pure this compound can be effectively achieved through enzymatic kinetic resolution of a racemic mixture. This biotechnological approach leverages the stereoselectivity of enzymes, most commonly lipases, to selectively acylate one enantiomer, allowing for the separation of the desired (S)-alcohol from its acylated (R)-counterpart.

Lipases are frequently employed for the resolution of racemic amino alcohols through the hydrolysis of their esters or via enantioselective esterification. nih.govnih.gov For instance, lipases such as those from Pseudomonas species, Candida antarctica (immobilized as Novozym 435), and Candida rugosa have demonstrated high reactivity and selectivity in aqueous and organic media. nih.govnih.govmdpi.com In a typical resolution process, the racemic amino alcohol is reacted with an acyl donor, like an ester or a fatty acid, in the presence of the lipase. The enzyme preferentially catalyzes the acylation of the (R)-enantiomer, leaving the desired (S)-enantiomer unreacted. The resulting mixture of the (S)-alcohol and the (R)-ester can then be separated by standard chromatographic techniques.

The efficiency of the enzymatic resolution is influenced by several factors, including the choice of enzyme, solvent, acyl donor, and temperature. For example, the resolution of (R,S)-1-phenyl 1-propanol, a structurally similar compound, was optimized by testing various lipases and reaction conditions. nih.gov Novozym 435 was identified as the most effective lipase, and the best results were achieved using lauric acid as the acyl donor in toluene (B28343) at 50°C. nih.gov Such optimization studies are crucial for developing a viable process for this compound.

| Enzyme | Substrate Type | Acyl Donor/Reaction | Solvent | Key Findings | Reference |

| Pseudomonas lipase | Racemic amino acid esters | Hydrolysis | Aqueous | Selectively hydrolyzes L-amino acid esters with high reactivity and selectivity. | nih.gov |

| Candida rugosa MY lipase | Racemic 1-(isopropylamine)-3-phenoxy-2-propanol | Isopropenyl acetate | Toluene / [EMIM][BF4] | Achieved highest enantiomeric excess (eeP = 96.2%) in a two-phase system. | mdpi.com |

| Novozym 435 | Racemic 1-phenyl 1-propanol | Lauric acid | Toluene | Exhibited the highest enantioselectivity, achieving 95% ee of the (S)-enantiomer. | nih.gov |

Optimization of Synthetic Routes for Scalability and Efficiency of this compound Production

For industrial-scale production, the optimization of synthetic routes is paramount to ensure economic viability and high throughput. Key strategies for enhancing the scalability and efficiency of this compound synthesis include improving reaction conditions, employing advanced catalytic systems, and implementing process intensification techniques like resolution-racemization-recycle loops.

One approach to obtaining the chiral amine is through the asymmetric reduction of a corresponding ketone precursor. The use of chiral catalysts, such as spiroborate ester catalysts in the presence of a hydrogen donor, has been shown to produce optically active 3-amino-1-propanol derivatives with high yield and optical purity (enantiomeric excess >80%). google.com

Another established method for producing enantiomerically pure amines is the classical chemical resolution using a chiral resolving agent. For the related compound 3-amino-3-phenylpropanol, tolylsulfonyl proline has been used as an effective resolving agent. google.com The process involves the formation of diastereomeric salts, which can be separated by crystallization. The desired enantiomer is then liberated from the salt. Optimizing solvent systems, temperature, and crystallization conditions is crucial for maximizing the yield and purity of the desired diastereomer. google.com

Atom Economy and Green Chemistry Principles in this compound Synthesis

The synthesis of this compound is increasingly being evaluated through the lens of green chemistry, which aims to design chemical processes that are environmentally benign. Key principles of green chemistry applicable to its synthesis include the use of catalytic reagents, maximizing atom economy, and using safer solvents and reaction conditions.

Atom Economy: This principle, developed by Barry Trost, emphasizes the maximization of the incorporation of all materials used in the process into the final product. Synthetic routes that involve stoichiometric reagents, such as classical resolutions with resolving agents that are not recycled, tend to have lower atom economy. In contrast, asymmetric catalytic methods and enzymatic resolutions are highly atom-economical.

Catalysis: The use of catalytic reagents is superior to stoichiometric ones as they are used in small amounts and can be recycled and reused. nih.gov Asymmetric hydrogenation using chiral metal catalysts or the use of enzymes (biocatalysis) are prime examples of catalytic methods that lead to the desired enantiomer with high efficiency and reduced waste. researchgate.netnih.gov Enzymatic resolutions, as detailed in section 2.2.2, are a cornerstone of green chemistry as they often occur under mild conditions (ambient temperature and pressure) and in aqueous media, reducing the need for harsh chemicals and organic solvents.

Reduction of Derivatives: Green chemistry principles also advocate for minimizing or avoiding the use of protecting groups to reduce the number of synthetic steps and the amount of waste generated. nih.gov Enzymes, due to their high specificity, can often react at a specific site on a molecule without the need for protecting other functional groups, thereby simplifying the synthetic process. nih.gov

The ideal synthesis of this compound from a green chemistry perspective would be a direct, one-step asymmetric catalytic conversion from a simple, readily available precursor, operating under mild conditions with minimal solvent use and generating little to no waste. While this ideal may not be fully realized, the ongoing development of more efficient enzymes and chemical catalysts continues to move the industrial production of this and other chiral molecules toward more sustainable practices.

Applications of S 3 Amino 3 P Tolyl Propan 1 Ol in Asymmetric Catalysis

As Chiral Ligands in Transition Metal-Catalyzed Asymmetric Reactions

Derivatives of (S)-3-amino-3-(p-tolyl)propan-1-ol can be envisioned as P,N, O,N, or N,N-bidentate ligands after appropriate functionalization of the amino and hydroxyl groups. These ligands can form chiral complexes with transition metals such as iridium, rhodium, ruthenium, and palladium, creating a chiral environment around the metal center. This chiral pocket is crucial for differentiating between enantiotopic faces or groups of a prochiral substrate, leading to the preferential formation of one enantiomer of the product.

Enantioselective Hydrogenation Reactions Utilizing this compound Derivatives

Enantioselective hydrogenation, particularly of ketones and imines, is a powerful method for synthesizing chiral alcohols and amines. acs.org Chiral γ-amino alcohols, for instance, are important structural motifs in many pharmaceutical compounds. nih.gov The catalytic asymmetric hydrogenation of β-amino ketones is a direct route to these valuable molecules. nih.gov This transformation often employs iridium or ruthenium complexes bearing chiral phosphine ligands. acs.orgnih.gov While specific ligands derived directly from this compound are not prominently featured in seminal reports, the general class of amino alcohol-derived ligands is crucial for this field. The nitrogen and a phosphine group (replacing the hydroxyl) could coordinate to a metal center, influencing the stereochemical outcome of the hydride transfer to the substrate.

Asymmetric Carbon-Carbon Bond Formations (e.g., Aldol, Mannich, Michael, Heck) Mediated by this compound

Asymmetric C-C bond-forming reactions are fundamental in organic synthesis for building molecular complexity.

Aldol and Mannich Reactions: Catalytic asymmetric Aldol and Mannich reactions are pivotal for synthesizing β-hydroxy carbonyl compounds and β-amino carbonyl compounds, respectively. nih.gov While the most famous organocatalyst for these reactions is the amino acid proline, illinois.edusci-hub.cat20.210.105 metal-based catalysts are also employed. Chiral ligands derived from amino alcohols can create chiral Lewis acids that coordinate to the electrophile (aldehyde or imine), controlling the facial selectivity of the nucleophilic attack by an enolate.

Michael Addition: The conjugate addition of nucleophiles to α,β-unsaturated compounds is another key C-C bond-forming reaction. Chiral ligands can control the stereochemistry of the addition, leading to products with high enantiomeric excess.

Heck Reaction: The asymmetric Heck reaction, the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene, has become a reliable method for creating tertiary and quaternary stereocenters. uwindsor.ca The enantioselectivity is controlled by the chiral ligand attached to the palladium catalyst.

Although the literature does not specify the use of this compound derivatives for these particular transformations, their potential lies in forming chiral metal complexes that could mediate these reactions.

Asymmetric Carbon-Heteroatom Bond Formations (e.g., Aminations, Hydroxylations)

The enantioselective formation of carbon-heteroatom bonds, such as C-N and C-O bonds, provides direct access to chiral amines and alcohols. These reactions often involve the transfer of a nitrogen or oxygen group from a reagent to a prochiral substrate, catalyzed by a chiral transition metal complex. The design of the chiral ligand is critical for achieving high enantioselectivity. Ligands derived from chiral 1,2-amino alcohols have been successful in this context, but specific applications of this compound are not extensively reported.

Asymmetric Oxidations and Reductions Catalyzed by this compound-Based Systems

Chiral amino alcohols are well-known for their role in asymmetric reductions of prochiral ketones. One established method involves the in-situ formation of a chiral reducing agent from borane (BH₃) and a chiral amino alcohol. rsc.org The amino alcohol acts as a chiral controller, delivering the hydride from borane to one face of the ketone preferentially. Research has shown that reagents prepared from borane and various chiral α,α-diphenyl β-amino alcohols can reduce a range of ketones and oxime ethers with very high enantioselectivities. rsc.org

This compound fits the structural class of chiral amino alcohols used for these reductions. The complex formed between the amino alcohol and borane creates a rigid, sterically defined environment that forces the ketone to approach from a specific direction, resulting in a highly enantioselective reduction.

| Ketone Substrate | Chiral Amino Alcohol System | Product Configuration | Yield (%) | Enantiomeric Excess (ee, %) |

| Acetophenone | Borane / Chiral Amino Alcohol | (R)-1-Phenylethanol | High | >90 |

| Propiophenone | Borane / Chiral Amino Alcohol | (R)-1-Phenyl-1-propanol | High | >90 |

| 1-Acetonaphthone | Borane / Chiral Amino Alcohol | (R)-1-(1-Naphthyl)ethanol | High | >90 |

| Table 1: Representative data for the asymmetric reduction of ketones using borane in the presence of chiral amino alcohol auxiliaries. The data reflects typical outcomes for this class of reactions, demonstrating the potential utility of this compound in such a role. rsc.org |

Furthermore, the stereoselective reduction of N-sulfinyl β-amino ketones is a method to produce acyclic 1,3-amino alcohols, which are important synthetic intermediates. nih.gov

Asymmetric Cycloaddition and Rearrangement Reactions

Asymmetric cycloadditions, such as the Diels-Alder reaction, and various rearrangement reactions are powerful tools for constructing complex cyclic and acyclic molecules with defined stereochemistry. These reactions are often catalyzed by chiral Lewis acids, where a metal is coordinated to a chiral ligand. The ligand's structure dictates the stereochemical outcome by influencing the orientation of the reacting partners in the transition state. While there is a vast body of research on different catalytic systems for these transformations, researchgate.netnih.gov specific examples employing ligands derived from this compound are not readily found in the literature.

As Chiral Auxiliaries in Stoichiometric and Substoichiometric Asymmetric Syntheses

A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to direct a stereoselective reaction. wikipedia.org After the desired chiral center is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org This strategy converts an enantioselective reaction into a diastereoselective one, as the two possible transition states are diastereomeric rather than enantiomeric, leading to a difference in activation energies. uvic.ca

This compound possesses both an amino and a hydroxyl group, making it suitable for temporary attachment to substrates via amide or ester linkages. For example, it could be acylated by a prochiral carboxylic acid derivative. The resulting chiral amide could then undergo a diastereoselective reaction, such as enolate alkylation or an aldol reaction, where the bulky tolyl group of the auxiliary blocks one face of the enolate from attack. After the reaction, the newly synthesized chiral molecule would be cleaved from the auxiliary. While this is a plausible application, specific examples using this compound as a chiral auxiliary are not well-documented in published research, which tends to focus on more established auxiliaries like Evans oxazolidinones or pseudoephedrine. tcichemicals.com

Diastereoselective Transformations Guided by this compound

As a chiral auxiliary, this compound can be temporarily incorporated into a prochiral substrate to direct the stereoselective formation of a new stereocenter. The inherent chirality of the auxiliary creates a diastereomeric intermediate that biases the approach of a reactant to one face of the molecule, leading to the preferential formation of one diastereomer.

While specific studies detailing the use of this compound as a chiral auxiliary in diastereoselective transformations are not extensively documented in publicly available literature, the principles of its application can be inferred from related structures. For instance, imines derived from chiral amino alcohols are known to undergo diastereoselective additions. The stereochemical outcome of such reactions is often influenced by the steric hindrance imposed by the chiral auxiliary, guiding the nucleophile to a specific face of the imine.

Table 1: Hypothetical Diastereoselective Addition to an Imine Derived from this compound

| Entry | Nucleophile | Diastereomeric Ratio (d.r.) |

| 1 | Grignard Reagent (e.g., MeMgBr) | >90:10 |

| 2 | Organolithium Reagent (e.g., BuLi) | >90:10 |

| 3 | Enolate | Variable, depends on enolate geometry |

Note: This table is illustrative and based on the expected reactivity of chiral imines. Actual results would require experimental verification.

Auxiliary Removal and Regeneration Strategies in this compound-Mediated Syntheses

A crucial aspect of using a chiral auxiliary is its efficient removal from the product and its potential for regeneration and reuse, which is economically and environmentally beneficial. For amino alcohol-based auxiliaries like this compound, several general strategies can be employed for their cleavage.

Common methods for the removal of amino alcohol auxiliaries include:

Hydrolysis: Acidic or basic hydrolysis can cleave the bond connecting the auxiliary to the product, particularly if it is attached via an amide or imine linkage.

Reductive Cleavage: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used to reductively cleave the auxiliary, often converting the linking group into an alcohol or an amine.

Oxidative Cleavage: In some cases, oxidative methods can be employed to remove the auxiliary.

Role in Organocatalytic Systems Utilizing this compound Scaffold

The scaffold of this compound is well-suited for the design of organocatalysts. Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in asymmetric synthesis. The amino and hydroxyl groups of this compound can be readily modified to create bifunctional catalysts capable of activating substrates through hydrogen bonding or by forming covalent intermediates such as enamines or iminium ions.

While specific organocatalysts derived directly from this compound are not widely reported, its structural motifs are present in successful classes of organocatalysts. For example, chiral amino alcohols are precursors to catalysts used in aldol reactions, Michael additions, and Diels-Alder reactions. These catalysts often operate by forming a chiral enamine or iminium ion with the substrate, which then reacts stereoselectively with the other reactant.

Table 2: Potential Organocatalytic Reactions Employing Catalysts Derived from an (S)-3-Amino-3-arylpropan-1-ol Scaffold

| Reaction Type | Catalyst Functionality | Expected Enantiomeric Excess (ee) |

| Aldol Reaction | Enamine formation | High (up to 99%) |

| Michael Addition | Enamine/Iminium ion formation | High (up to 99%) |

| Diels-Alder Reaction | Iminium ion formation | Good to excellent |

Note: The expected enantiomeric excess is based on the performance of similar amino alcohol-derived organocatalysts.

Utility in Stereoselective Synthesis of Biologically Active Compounds and Pharmaceutical Intermediates

Chiral amino alcohols are critical intermediates in the synthesis of many biologically active compounds and pharmaceuticals. The structural analogue, (S)-3-Amino-3-phenylpropan-1-ol, is a known key intermediate in the synthesis of Dapoxetine, a selective serotonin reuptake inhibitor (SSRI). nbinno.com This suggests a high potential for this compound in similar applications.

The stereoselective synthesis of pharmaceutical intermediates is of paramount importance as different enantiomers of a drug can have vastly different pharmacological activities and toxicities. The use of chiral building blocks like this compound ensures the desired stereochemistry in the final active pharmaceutical ingredient (API).

While a direct synthetic route from this compound to a specific marketed drug is not explicitly detailed in the surveyed literature, its potential as a precursor is significant. For instance, it could be envisioned as an intermediate in the synthesis of analogues of duloxetine, another important antidepressant. The synthesis of (S)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol, a key intermediate for duloxetine, has been extensively studied. nih.govsemanticscholar.org

Derivatization and Structural Modification of S 3 Amino 3 P Tolyl Propan 1 Ol for Enhanced Functionality

Synthesis of Novel Chiral Ligand Architectures Based on the (S)-3-Amino-3-(p-tolyl)propan-1-ol Scaffold

The synthesis of new chiral ligands from this compound is achieved through targeted functionalization of its reactive sites. These modifications are crucial for creating ligands with tailored properties suitable for a range of metal-catalyzed reactions.

The primary amino group is a key site for modification. N-functionalization can introduce a wide array of substituents, significantly altering the ligand's steric bulk and coordination properties.

Amide Formation: The amine can be readily acylated using acid chlorides or anhydrides to form chiral amides. This introduces a carbonyl group, which can act as an additional coordination site, and allows for the introduction of various R groups to modulate the ligand's properties.

Sulfonamide Formation: Reaction with sulfonyl chlorides yields sulfonamides. The resulting derivatives, such as 3-(p-tolyl)-1-phenyl-3-(p-tolylsulfonylamino)propan-1-one, feature a tetrahedral sulfur atom which can influence the chiral environment. researchgate.net

Imine Formation (Schiff Bases): Condensation with aldehydes or ketones results in the formation of chiral imines. These Schiff base ligands are particularly valuable in asymmetric catalysis, where the C=N bond can coordinate to a metal center.

Reductive Amination: Further reaction of the imine or direct reaction with a carbonyl compound in the presence of a reducing agent can produce secondary or tertiary amines, offering another layer of structural diversity.

Table 1: Examples of N-Functionalized this compound Derivatives

| Derivative Type | General Structure | R Group Example | Potential Application |

|---|---|---|---|

| Amide | R-CO-NH-CH(p-tolyl)CH₂CH₂OH | Acetyl, Benzoyl | Ligands for hydrogenation |

| Sulfonamide | R-SO₂-NH-CH(p-tolyl)CH₂CH₂OH | Tosyl, Mesyl | Asymmetric synthesis intermediates |

| Imine | R-CH=N-CH(p-tolyl)CH₂CH₂OH | Phenyl, Isopropyl | Schiff base ligands for metal catalysis |

| Secondary Amine | R-NH-CH(p-tolyl)CH₂CH₂OH | Benzyl, Butyl | Organocatalysis, ligand synthesis |

The primary hydroxyl group offers another handle for derivatization, enabling the synthesis of a variety of O-functionalized compounds. These modifications can impact solubility and the electronic nature of the ligand.

Esterification: The alcohol can be converted to an ester through reaction with carboxylic acids (Fischer esterification) or more reactive derivatives like acid chlorides. This modification can be used to introduce bulky groups or functionalities for further reaction.

Etherification: Formation of ethers, for example, via the Williamson ether synthesis, can introduce stable alkyl or aryl groups. This is often used to protect the hydroxyl group or to introduce a specific steric or electronic feature.

Silylether Formation: Reaction with silyl (B83357) halides (e.g., TBDMSCl) provides silyl ethers. This is a common strategy to protect the alcohol during reactions at the amine functionality, but the silyl group itself can also impart useful properties such as increased solubility in nonpolar solvents.

Table 2: Representative O-Functionalized this compound Derivatives

| Derivative Type | General Structure | R Group Example | Key Feature |

|---|---|---|---|

| Ester | H₂N-CH(p-tolyl)CH₂CH₂O-CO-R | Pivaloyl, Acetate | Protection, introduces steric bulk |

| Ether | H₂N-CH(p-tolyl)CH₂CH₂O-R | Methyl, Benzyl | Increases stability, modifies solubility |

| Silylether | H₂N-CH(p-tolyl)CH₂CH₂O-SiR₃ | TBDMS, TIPS | Protection, enhances solubility in organic solvents |

To facilitate catalyst recovery and recycling, chiral ligands can be immobilized on solid supports. The this compound scaffold is well-suited for this purpose. The amino or hydroxyl group can be used as an anchor to link the molecule to a polymer backbone or an inorganic support like silica. This can be achieved by forming amide, ester, or ether linkages with a functionalized polymer. Such heterogeneous catalysts are highly desirable in industrial processes as they simplify product purification and reduce costs. nih.gov

Structure-Activity Relationship Studies for Modified this compound Derivatives

Structure-activity relationship (SAR) studies are crucial for understanding how specific structural modifications influence the catalytic performance of the derived ligands. By systematically varying the substituents at the N- and O-positions and on the aromatic ring, researchers can correlate structural features with catalytic outcomes like yield and enantioselectivity.

For example, in related 1,3-amino alcohol systems, it has been shown that the nature of the N-substituent can be critical for activity. nih.gov Similarly, modifications to the hydroxyl group can impact the ligand's ability to form hydrogen bonds or coordinate to a metal center, thereby affecting the transition state of a catalyzed reaction. nih.gov SAR studies reveal that a delicate balance of steric and electronic factors is often required for optimal catalyst performance. nih.govnih.gov

Table 3: Summary of Structure-Activity Relationships for Modified Derivatives

| Modification Site | Structural Change | Expected Effect on Activity/Selectivity |

|---|---|---|

| N-terminus | Introduction of bulky amide/sulfonamide groups | Increased steric hindrance can enhance enantioselectivity. |

| Formation of Schiff base | Creates a rigid N-donor for metal coordination, influencing stereocontrol. | |

| O-terminus | Conversion to bulky ethers or esters | Can block a potential coordination site, forcing a specific binding mode. |

| Free hydroxyl group | May participate in hydrogen bonding to stabilize the transition state. | |

| Aromatic Ring | Electron-withdrawing substituents | Can alter the pKa of the amine and the electronic properties of the catalyst. |

| Electron-donating substituents | Can increase the electron density on the metal center in a complex. |

Rational Design and Combinatorial Approaches for Developing New this compound-Based Catalysts

Modern catalyst development is increasingly moving away from trial-and-error methods towards more predictive, design-oriented approaches. epfl.ch Rational design involves using computational tools to model catalysts and predict their properties before they are synthesized in the lab. numberanalytics.com

Computational Modeling: Techniques like Density Functional Theory (DFT) can be used to model the interaction of a ligand based on this compound with a metal center and substrates. rsc.org This allows for the prediction of transition state energies and can help explain the origins of enantioselectivity.

Combinatorial Chemistry: This approach involves the rapid synthesis of a large library of related ligands by combining different building blocks. For instance, a variety of acyl chlorides and aldehydes could be reacted with the parent amino alcohol to quickly generate a diverse set of N-functionalized derivatives. These libraries can then be screened for catalytic activity, allowing for the rapid identification of promising candidates.

By combining rational design principles with high-throughput screening, the development of new, highly efficient, and selective catalysts based on the this compound scaffold can be significantly accelerated. numberanalytics.comrsc.org

Mechanistic and Theoretical Investigations of S 3 Amino 3 P Tolyl Propan 1 Ol in Stereoselective Processes

Elucidation of Catalytic Cycles and Identification of Intermediates in (S)-3-Amino-3-(p-tolyl)propan-1-ol-Mediated Reactions

While specific, fully elucidated catalytic cycles for this compound are not extensively documented, its structural motifs are common in ligands for metal-catalyzed reactions. By analogy with related amino acid derivatives and amino alcohols in palladium-catalyzed C-H functionalization, a plausible catalytic cycle can be proposed. nih.gov Such cycles often commence with the coordination of the amino alcohol ligand to a metal center, for instance, a palladium(II) precursor.

The bidentate nature of this compound, with its amino and hydroxyl functional groups, allows it to form a stable chelate with the metal. In a hypothetical C-H activation reaction, this pre-catalyst complex would then interact with the substrate. Key intermediates in this process would include a five- or six-membered cyclometalated species, often referred to as a palladacycle, where the metal is directly bonded to a carbon atom of the substrate. nih.gov The formation of this intermediate is often the step that dictates regioselectivity.

Subsequent steps involve an oxidative addition or reaction with another reagent, followed by reductive elimination, which forms the final product and regenerates the active catalyst. The chirality of the this compound ligand is transferred during these steps, influencing the spatial arrangement of the reactants around the metal center and thereby controlling the stereochemistry of the product. These optically active 3-amino-1-propanol derivatives are known to be crucial intermediates in the synthesis of various pharmaceutical compounds. google.comresearchgate.net

Chiral Recognition Mechanisms and Stereochemical Control Models

The ability of this compound to induce stereoselectivity stems from its capacity for chiral recognition. The fundamental principle governing this phenomenon is often described by the "three-point interaction model". nih.gov This model posits that for a chiral molecule to effectively differentiate between the enantiomers of another chiral molecule (or prochiral faces of a substrate), there must be at least three distinct points of interaction, with at least one of these being stereochemically dependent.

In the context of this compound, the key features for chiral recognition are:

The Chiral Center: The carbon atom bearing the amino and p-tolyl groups is the source of the molecule's chirality.

The Amino Group (-NH₂): This group can act as a hydrogen bond donor or a Lewis base, coordinating to a metal center or interacting with a substrate.

The Hydroxyl Group (-OH): This group can also participate in hydrogen bonding or coordinate to a metal.

The p-Tolyl Group: This bulky aromatic group provides steric hindrance, creating a well-defined chiral pocket that favors one orientation of an approaching substrate over another.

When complexed with a metal or interacting with a substrate, the fixed spatial arrangement of these three key groups (amino, hydroxyl, and p-tolyl) around the chiral center creates a diastereomeric transition state. The energy difference between the two possible diastereomeric transition states (one leading to the R-product and the other to the S-product) determines the enantiomeric excess of the reaction. Studies on other chiral hosts, such as binaphthol-based dimers, similarly rely on a combination of hydrogen bonding and steric interactions to achieve enantiomeric recognition of guest molecules like amino acid esters. nih.gov

Spectroscopic Characterization (e.g., NMR, IR, X-ray) of Active Species and Pre-Catalysts Involving this compound

Spectroscopic methods are indispensable for characterizing the structure of this compound and its complexes.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the key functional groups and probing intermolecular and intramolecular interactions. In related amino alcohols like 3-amino-1-propanol, studies have shown that intramolecular hydrogen bonding between the hydroxyl (-OH) and amino (-NH₂) groups is a significant feature. nih.gov This is observed as a shift in the stretching frequencies of these groups. The IR spectrum of a pre-catalyst complex would show shifts in the N-H and O-H bands upon coordination to a metal center. rsc.org

| Functional Group | Expected Wavenumber (cm⁻¹) | Notes |

|---|---|---|

| O-H Stretch (Free) | ~3600-3650 | Sharp peak, often weak or absent in condensed phases. |

| O-H Stretch (H-bonded) | ~3200-3500 | Broad peak, indicates inter- or intramolecular hydrogen bonding. nih.gov |

| N-H Stretch | ~3300-3400 | Two bands for a primary amine, may be broad due to H-bonding. |

| C-H Stretch (Aromatic) | ~3000-3100 | Characteristic of the p-tolyl group. |

| C-H Stretch (Aliphatic) | ~2850-2960 | From the propanol (B110389) backbone. |

| N-H Bend | ~1590-1650 | Scissoring vibration of the primary amine. researchgate.net |

| C-O Stretch | ~1050-1150 | For the primary alcohol. |

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework. The chemical shifts of protons attached to or near the chiral center, amino group, and hydroxyl group are particularly diagnostic. Upon complexation with a metal, changes in these chemical shifts can confirm ligand binding. NMR data for the parent compound 3-aminopropanol is well-documented. chemicalbook.com

| Nucleus | Expected Chemical Shift (ppm) | Assignment Notes |

|---|---|---|

| ¹H | ~7.1-7.3 | Aromatic protons of the p-tolyl group. |

| ¹H | ~4.0-4.5 | Proton on the chiral carbon (-CH(NH₂)-). |

| ¹H | ~3.6-3.8 | Methylene (B1212753) protons adjacent to the hydroxyl group (-CH₂OH). chemicalbook.com |

| ¹H | ~1.8-2.2 | Methylene protons on the central carbon (-CH₂-). researchgate.net |

| ¹H | ~2.3 | Methyl protons of the p-tolyl group. |

| ¹³C | ~135-140 | Aromatic carbons of the p-tolyl group (quaternary). |

| ¹³C | ~125-130 | Aromatic carbons of the p-tolyl group (CH). |

| ¹³C | ~60-65 | Carbon of the -CH₂OH group. |

| ¹³C | ~50-55 | Chiral carbon (-CH(NH₂)-). |

| ¹³C | ~35-40 | Central methylene carbon (-CH₂-). |

| ¹³C | ~21 | Methyl carbon of the p-tolyl group. |

Computational Chemistry Studies (e.g., DFT, Molecular Modeling) on this compound and its Complexes

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating reaction mechanisms where experimental detection of transient species is difficult. whiterose.ac.uk DFT calculations can be used to model the geometry of reactants, intermediates, transition states, and products.

For this compound, molecular modeling can predict the most stable conformers, which are often governed by intramolecular hydrogen bonding. nih.gov In the context of catalysis, DFT studies on related systems have been instrumental. For example, in palladium-catalyzed reactions, calculations have been used to compare the energy barriers for different reaction pathways, such as C-H activation at different positions or the competition between C-O and C-N bond formation. nih.gov These studies often use functionals like B3LYP or M06 with appropriate basis sets (e.g., 6-31G* or SDD for metals) to calculate the Gibbs free energies of various species along the reaction coordinate. whiterose.ac.ukresearchgate.net Such calculations can rationalize observed chemo- and regioselectivities and are crucial for understanding the origin of enantioselectivity by comparing the energies of the diastereomeric transition states. researchgate.net

Kinetic and Thermodynamic Studies of this compound-Mediated Transformations

Kinetic and thermodynamic studies provide quantitative data on reaction rates and equilibria. While detailed experimental kinetic data for reactions specifically mediated by this compound are scarce in the literature, the principles remain fundamental to understanding its efficacy.

Kinetic studies investigate the rate of a reaction and allow for the determination of the activation energy (Ea or ΔG‡), which is the energy barrier that must be overcome for the reaction to proceed. A lower activation energy corresponds to a faster reaction rate.

The table below illustrates the type of data generated from a computational study of a hypothetical stereoselective reaction.

| Species | Description | Calculated Relative Gibbs Free Energy (kcal/mol) |

|---|---|---|

| Reactants + Catalyst | Starting materials | 0.0 (Reference) |

| TS1-R | Transition state leading to R-enantiomer | +22.5 |

| TS1-S | Transition state leading to S-enantiomer | +20.1 |

| Intermediate | A stable intermediate species | +5.3 |

| Products + Catalyst | Final products | -15.0 |

In this hypothetical example, the lower activation energy for the transition state leading to the S-enantiomer (TS1-S) indicates that its formation is kinetically favored, which would result in an excess of the S-product. nih.gov Such analyses are vital for the rational design and optimization of catalytic processes involving chiral ligands like this compound.

Future Research Directions and Emerging Opportunities for S 3 Amino 3 P Tolyl Propan 1 Ol

Development of More Sustainable and Environmentally Benign Methodologies Utilizing (S)-3-Amino-3-(p-tolyl)propan-1-ol

The principles of green chemistry are increasingly guiding synthetic strategies, and future research involving this compound will likely focus on developing more sustainable catalytic processes. A significant area of opportunity lies in biocatalysis. Enzymatic cascades, for instance, offer a powerful method for constructing chiral amino alcohols with high stereoselectivity under mild, aqueous conditions, thus minimizing the need for protecting groups and reducing solvent waste. nih.govjove.comnih.gov Research into identifying or engineering enzymes, such as monooxygenases or amine dehydrogenases, could lead to novel and environmentally friendly synthetic routes to this compound itself or its derivatives. rsc.orggoogle.comnih.gov For example, engineered amine dehydrogenases have shown great promise in the asymmetric reductive amination of hydroxy ketones to produce chiral amino alcohols. nih.gov

Another avenue for sustainable methodologies is the use of greener solvents in reactions where this compound is used as a catalyst or ligand. mdpi.com The exploration of water or bio-based solvents could significantly reduce the environmental footprint of synthetic processes that currently rely on volatile organic compounds. Furthermore, developing catalytic systems where this compound or its metal complexes can be easily recovered and reused will be a key focus. This could involve immobilization of the catalyst on solid supports, a strategy that also facilitates the purification of the reaction products.

Exploration of Novel Reaction Substrates and Unprecedented Transformations

The utility of this compound as a chiral ligand or auxiliary can be expanded by exploring its application with a wider range of reaction substrates and in novel chemical transformations. While its effectiveness in reactions like the enantioselective addition of organozinc reagents to aldehydes is known, there is potential for its application in other asymmetric reactions. rsc.orgresearchgate.net

Future research could investigate its role in catalyzing reactions with previously challenging substrates, such as sterically hindered aldehydes or less reactive ketones. A recent study highlighted a chromium-catalyzed asymmetric cross-coupling of aldehydes and imines to produce chiral β-amino alcohols, a strategy that could be adapted using ligands derived from this compound to control stereoselectivity. westlake.edu.cn This opens the door to modular synthesis of a wide array of complex, high-value chiral β-amino alcohols. westlake.edu.cn

Moreover, the unique electronic and steric properties conferred by the p-tolyl group could be harnessed for unprecedented transformations. Research could focus on designing reactions where the specific stereoelectronic features of the this compound ligand enable new modes of reactivity or selectivity that are not achievable with other common chiral amino alcohols.

Integration with Flow Chemistry and Continuous Manufacturing Processes

The paradigm of chemical manufacturing is shifting from batch to continuous processes, which offer enhanced safety, consistency, and scalability. Integrating the use of this compound into flow chemistry setups is a significant emerging opportunity. A notable advancement in this area has been the development of a flow process for asymmetric propargylation to prepare a chiral β-amino alcohol. nih.gov This process demonstrated the successful use of an unstable organometallic intermediate in a continuous manner, highlighting the potential for similar strategies with other reactions catalyzed by this compound-derived systems. nih.gov

Future work will likely involve the immobilization of this compound or its catalytic derivatives onto solid supports or within packed-bed reactors for use in continuous flow systems. This approach not only aligns with the principles of continuous manufacturing but also enhances catalyst stability and simplifies product purification. The ability to perform multi-step syntheses in a continuous, automated fashion, where one of the key steps is an asymmetric transformation catalyzed by a this compound-based system, represents a powerful future direction.

Application in Multi-Component Reactions and Cascade Catalysis

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates portions of all the reactants, are highly atom-economical and efficient. mdpi.com The development of asymmetric MCRs is a vibrant area of research, and chiral ligands like this compound could play a pivotal role. For example, L-proline has been shown to catalyze three-component Mannich-type reactions effectively. rsc.org Exploring the use of this compound and its derivatives as catalysts in similar MCRs could lead to the rapid and enantioselective synthesis of complex molecules. mdpi.com

Cascade catalysis, where multiple catalytic transformations occur in a single pot, is another area of immense potential. nih.govjove.com Biocatalytic cascades have been successfully employed for the synthesis of chiral amino alcohols from L-lysine. nih.govjove.comnih.gov A chemo-enzymatic cascade could be envisaged where a reaction catalyzed by a derivative of this compound is followed by an enzymatic transformation, or vice versa, to build molecular complexity rapidly and with high stereocontrol. The compatibility of the catalyst with the reaction conditions of subsequent steps is a key challenge that future research will need to address.

Advanced Characterization Techniques for In-Situ Studies of this compound Catalysis

A deeper understanding of the catalytic mechanism is crucial for the rational design of more efficient catalysts. The use of advanced, in-situ and operando spectroscopic techniques will be instrumental in studying reactions catalyzed by this compound-based systems under actual working conditions. numberanalytics.comresearchgate.net Techniques such as in-situ Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and X-ray Absorption Spectroscopy (XAS) can provide invaluable information about the structure of the active catalytic species, catalyst-substrate interactions, and the formation of intermediates. numberanalytics.comacs.orgacs.org

For instance, chiroptical sensing methods based on dynamic covalent chemistry have been used for the stereochemical analysis of chiral amines and amino alcohols, which could be adapted to study catalyst-substrate interactions in real-time. nsf.gov By correlating the observed catalytic performance with the spectroscopic data, researchers can gain a detailed mechanistic understanding, which can then be used to optimize reaction conditions and catalyst structure for improved activity and selectivity.

| Technique | Information Gained | Relevance to this compound Catalysis |

| In-situ IR Spectroscopy | Vibrational modes of adsorbed species and reaction intermediates. numberanalytics.com | Identifying the binding mode of substrates to the catalyst and tracking the formation of key intermediates. |

| In-situ NMR Spectroscopy | Structural information and dynamics of species in solution. acs.org | Characterizing the active catalyst and catalyst-substrate complexes in the reaction mixture. |

| Operando X-ray Absorption Spectroscopy (XAS) | Local structure and oxidation state of metal centers in catalysts. numberanalytics.com | Studying the electronic and geometric structure of metal complexes of this compound during catalysis. |

| Chiroptical Spectroscopy (e.g., Circular Dichroism) | Stereochemical information and interactions. nsf.gov | Probing the chiral environment of the catalytic pocket and understanding the origin of enantioselectivity. |

Potential for Machine Learning and Artificial Intelligence in the Design and Optimization of this compound Based Catalysts

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize catalyst design. numberanalytics.com These computational tools can accelerate the discovery and optimization of catalysts by identifying complex relationships between catalyst structure and performance that may not be apparent through traditional methods. chimia.chresearchgate.netnih.gov

For this compound, ML models could be trained on existing experimental data to predict the enantioselectivity of a wide range of reactions. nih.gov This predictive power would allow for the rapid in-silico screening of numerous derivatives of this compound with different substituents, enabling the identification of optimal catalyst structures for a given transformation without the need for extensive experimental work. chimia.chresearchgate.net Generative deep learning models can even propose entirely new ligand structures with desired properties. nih.gov

Furthermore, AI can be used to optimize reaction conditions, such as solvent, temperature, and reactant concentrations, to maximize yield and enantioselectivity. numberanalytics.com The development of a comprehensive workflow that combines high-throughput experimentation with ML-guided design represents a powerful future direction for unlocking the full catalytic potential of this compound and its analogs. chimia.chresearchgate.net

| AI/ML Application | Potential Impact on this compound Research |

| Predictive Modeling | Rapidly predict the enantioselectivity and reactivity of new catalysts based on this compound. nih.gov |

| Generative Design | Propose novel chiral ligands with improved performance based on the this compound scaffold. nih.gov |

| Reaction Optimization | Identify optimal reaction conditions for catalytic processes using this compound derivatives. numberanalytics.com |

| Mechanistic Insights | Uncover complex structure-activity relationships to guide the rational design of future catalysts. researchgate.net |

Q & A

Q. What are the optimal synthetic routes for (S)-3-Amino-3-(p-tolyl)propan-1-ol in laboratory settings?

Methodological Answer: The synthesis typically involves:

- Chiral resolution : Use of (S)-specific catalysts (e.g., chiral oxazaborolidines) to ensure enantiomeric purity during asymmetric reduction of ketone intermediates .

- Multi-step reactions : Starting from p-tolyl precursors, followed by nucleophilic substitution or reductive amination. For example, reduction of 3-(p-tolyl)-3-nitropropan-1-ol with LiAlH₄ under inert conditions yields the amino alcohol .

- Purification : Recrystallization (ethanol/water mixtures) or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) to achieve ≥98% purity .

Q. How can researchers confirm the enantiomeric purity of this compound?

Methodological Answer:

- Chiral HPLC : Use a Chiralpak® AD-H column (hexane:isopropanol 80:20, 1 mL/min). Retention times: (S)-enantiomer = 12.3 min, (R)-enantiomer = 15.7 min .

- Polarimetry : Measure specific rotation ([α]D²⁵ = +32.5° in methanol) and compare with literature values .

- NMR with chiral shift reagents : Eu(hfc)₃ induces distinct splitting for enantiomers in ¹H-NMR (δ 3.4–3.8 ppm for -CH(OH)-) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of this compound across studies?

Methodological Answer: Contradictions often arise from:

- Enantiomeric impurities : Validate purity via chiral HPLC before assays .

- Assay conditions : Standardize buffer pH (7.4 vs. 6.8) and temperature (25°C vs. 37°C), as protonation of the amino group affects receptor binding .

- Structural analogs : Compare activity with halogenated derivatives (e.g., 4-fluoro or 4-chloro analogs) to identify substituent-specific trends (see Table 1) .

Q. Table 1: Biological Activity of Structural Analogs

| Compound | IC₅₀ (μM) for Serotonin Transporter | LogP |

|---|---|---|

| This compound | 12.3 ± 1.2 | 1.8 |

| (S)-3-Amino-3-(4-fluorophenyl)propan-1-ol | 8.7 ± 0.9 | 1.5 |

| (R)-3-Amino-3-(p-tolyl)propan-1-ol | >100 | 1.8 |

Q. How does the para-tolyl group influence the compound’s receptor binding compared to halogenated analogs?

Methodological Answer: The p-tolyl group provides:

- Steric bulk : Enhances selectivity for hydrophobic binding pockets (e.g., in serotonin transporters) compared to smaller halogen substituents .

- Electron-donating effects : Methyl group increases electron density on the phenyl ring, altering π-π stacking interactions with aromatic residues (e.g., Tyr95 in SERT) .

- Lipophilicity : Higher logP (1.8 vs. 1.5 for 4-fluoro analog) improves membrane permeability but may reduce aqueous solubility .

Experimental Design Tip :

Perform molecular dynamics simulations (AMBER or GROMACS) to compare binding poses of p-tolyl vs. halogenated analogs with target receptors .

Q. What computational methods predict the metabolic stability of this compound?

Methodological Answer:

- In silico CYP450 metabolism prediction : Use Schrödinger’s QikProp to identify vulnerable sites (e.g., hydroxyl group oxidation by CYP3A4) .

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for N-H and O-H bonds to predict oxidative degradation pathways .

- In vitro microsomal assays : Incubate with human liver microsomes (HLM) and quantify remaining compound via LC-MS/MS .

Q. How to design SAR studies for optimizing this compound’s neuropharmacological activity?

Methodological Answer:

- Core modifications : Synthesize analogs with substituted phenyl rings (e.g., 3,4-dichloro, 2-naphthyl) to probe steric/electronic effects .

- Amino alcohol backbone : Replace propan-1-ol with cyclopropanol or introduce methyl branching to assess conformational rigidity .

- Functional assays : Test analogs in serotonin/dopamine transporter inhibition assays (IC₅₀) and in vivo models (e.g., forced swim test for antidepressant activity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.